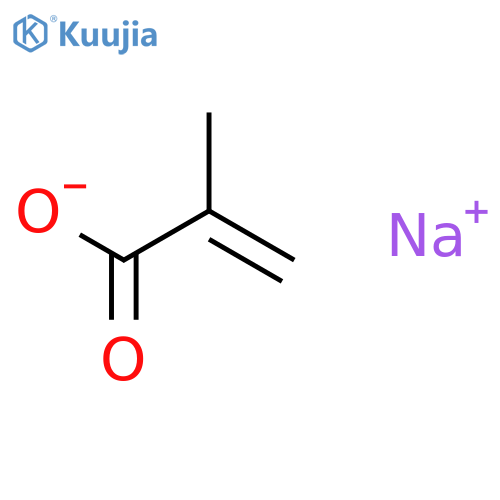Cas no 5536-61-8 (Sodium methacrylate)

Sodium methacrylate structure
商品名:Sodium methacrylate
Sodium methacrylate 化学的及び物理的性質
名前と識別子
-
- Sodium methacrylate
- Sodium methacrylate, (Methacrylic acid sodium salt)
- Methacrylic acid sodium salt
- Sodium Methacrylate (stabilized with MEHQ)
- Methacrylic Acid Sodium Salt (stabilized with MEHQ)
- EINECS 226-896-5
- SODIUM METHACRYLATE [HSDB]
- 25086-62-8
- S0987
- Osakryl S
- SONHXMAHPHADTF-UHFFFAOYSA-M
- 2-Methyl-2-propenoic acid, sodium salt
- A830608
- SCHEMBL50463
- Methacrylic acid sodium salt(Technical)
- Tox21_301636
- AKOS015915544
- Acrynax
- Q27289399
- BCP30271
- NS00080254
- 54193-36-1
- AI3-52402
- DTXSID9044823
- Darvan 7
- UNII-SU3SU355NB
- Methacrylic acid, sodium salt
- sodium 2-methylprop-2-enoate
- CHEMBL3184288
- 5536-61-8
- Sodium 2-methyl-2-propenoate
- CAS-5536-61-8
- 2-Propenoic acid, 2-methyl-, sodium salt (1:1)
- 2-Propenoic acid, 2-methyl-, sodium salt
- Daxad 30
- DTXCID7024823
- HSDB 6085
- sodium;2-methylprop-2-enoate
- NCGC00256309-01
- Sodium methacrylate, CP
- Vinamul N 3311
- Kometa
- SU3SU355NB
- CS-W016633
- F16474
- MFCD00045886
- FT-0628276
- PMA-Na
- Sodium methacrylate, 99%
- DB-071985
- 2Methyl2propenoic acid, sodium salt
- Sodium 2methyl2propenoate
- 2Propenoic acid, 2methyl, sodium salt
-
- MDL: MFCD00045886
- インチ: InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
- InChIKey: SONHXMAHPHADTF-UHFFFAOYSA-M
- ほほえんだ: C=C(C)C(=O)[O-].[Na+]
- BRN: 3567418
計算された属性
- せいみつぶんしりょう: 108.01900
- どういたいしつりょう: 108.019
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 87.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.1
じっけんとくせい
- 色と性状: はくしょくちょうびふんまつ
- 密度みつど: 2.703 g/cm3
- ゆうかいてん: 300 °C (lit.)
- ふってん: 160.5ºC at 760mmHg
- フラッシュポイント: 74.2ºC
- すいようせい: Soluble in water.
- PSA: 40.13000
- LogP: -0.68760
- かんど: 湿度に敏感である
- ようかいせい: 水に溶ける
Sodium methacrylate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- セキュリティ用語:S26;S28
- TSCA:Yes
- リスク用語:R36/37/38
Sodium methacrylate 税関データ
- 税関コード:2916130090
- 税関データ:
中国税関コード:
2916130090概要:
2916130090.メタクリレート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:80.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916130090。メタクリル酸及びその塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:80.0%
Sodium methacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035713-500g |
Sodium methacrylate |
5536-61-8 | 95% | 500g |
¥124.00 | 2024-05-09 | |
| BAI LING WEI Technology Co., Ltd. | 200106-100G |
Sodium methacrylate, 98%, stabilized:MEHQ |
5536-61-8 | 98% | 100G |
¥ 1069 | 2022-04-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09272-50g |
Sodium methacrylate, 95% |
5536-61-8 | 95% | 50g |
¥813.00 | 2023-03-02 | |
| abcr | AB172811-500 g |
Sodium methacrylate, 95%; . |
5536-61-8 | 95% | 500 g |
€134.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S44530-100g |
Sodium methacrylate |
5536-61-8 | 100g |
¥116.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019394-50g |
Sodium methacrylate |
5536-61-8 | CP | 50g |
¥40 | 2023-07-11 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0987-25G |
Sodium Methacrylate (stabilized with MEHQ) |
5536-61-8 | >98.0%(T) | 25g |
¥120.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S828266-250g |
Sodium methacrylate |
5536-61-8 | CP | 250g |
¥216.00 | 2022-09-28 | |
| Cooke Chemical | A7266612-500g |
Sodium methacrylate |
5536-61-8 | 99% | 500g |
RMB 311.20 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S828266-5kg |
Sodium methacrylate |
5536-61-8 | CP | 5kg |
¥2,488.00 | 2022-09-28 |
Sodium methacrylate サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:5536-61-8)SODIUM METHACRYLATE
注文番号:sfd4761
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:5536-61-8)
注文番号:SDF243
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:5536-61-8)SODIUM METHACRYLATE
注文番号:LE8565
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:5536-61-8)Sodium methacrylate
注文番号:LE3557
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
Sodium methacrylate 関連文献
-
1. Back matter
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
5536-61-8 (Sodium methacrylate) 関連製品
- 5669-19-2(2-Benzylacrylic Acid)
- 9003-01-4(Carbomer)
- 25584-83-2(Hydroxypropyl Acrylate)
- 13402-02-3(Hexadecyl acrylate)
- 999-55-3(Allyl acrylate)
- 9003-04-7(Sodium acrylate)
- 937-41-7(Phenyl acrylate)
- 430-99-9(2-Fluoroacrylic acid)
- 1214-39-7(6-Benzylaminopurine)
- 7328-17-8(2-(2-Ethoxyethoxy)ethyl Acrylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:5536-61-8)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5536-61-8)甲基丙烯酸钠

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ












